![molecular formula C5H9ITe2 B15158930 Dimethyl[(methyltellanyl)ethynyl]tellanium iodide CAS No. 678965-75-8](/img/structure/B15158930.png)
Dimethyl[(methyltellanyl)ethynyl]tellanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(methyltellanyl)ethynyl]tellanium iodide is a unique organotellurium compound characterized by the presence of tellurium atoms bonded to ethynyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[(methyltellanyl)ethynyl]tellanium iodide typically involves the reaction of dimethyl telluride with ethynyl tellurium compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compounds. The reaction mixture is then treated with iodine to form the iodide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Dimethyl[(methyltellanyl)ethynyl]tellanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides.
Reduction: It can be reduced to lower oxidation states of tellurium.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Tellurium dioxide and other tellurium oxides.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted tellurium compounds depending on the reagents used.
Scientific Research Applications
Dimethyl[(methyltellanyl)ethynyl]tellanium iodide has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of Dimethyl[(methyltellanyl)ethynyl]tellanium iodide involves its interaction with molecular targets through the tellurium atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved include oxidative stress induction and disruption of cellular processes.
Comparison with Similar Compounds
- Dimethyl telluride
- Ethynyl tellurium compounds
- Tellurium dioxide
Comparison: Dimethyl[(methyltellanyl)ethynyl]tellanium iodide is unique due to the presence of both ethynyl and methyl groups bonded to tellurium, which imparts distinct chemical properties. Compared to Dimethyl telluride, it has enhanced reactivity due to the ethynyl group. Compared to Tellurium dioxide, it offers more versatility in organic synthesis due to its organotellurium nature.
Properties
CAS No. |
678965-75-8 |
|---|---|
Molecular Formula |
C5H9ITe2 |
Molecular Weight |
451.2 g/mol |
IUPAC Name |
dimethyl(2-methyltellanylethynyl)tellanium;iodide |
InChI |
InChI=1S/C5H9Te2.HI/c1-6-4-5-7(2)3;/h1-3H3;1H/q+1;/p-1 |
InChI Key |
LBUSHRCERBYDTD-UHFFFAOYSA-M |
Canonical SMILES |
C[Te]C#C[Te+](C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


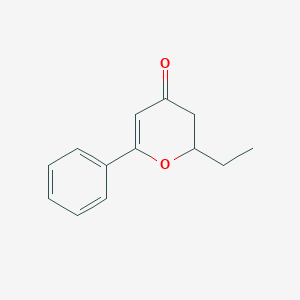
![5-[5-(Acetyloxy)-4-oxo-4H-1-benzopyran-2-yl]benzene-1,2,3-triyl triacetate](/img/structure/B15158857.png)
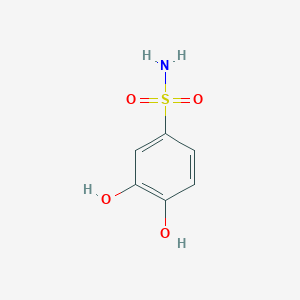
![Oxobis[4-(trifluoromethoxy)phenyl]phosphanium](/img/structure/B15158867.png)


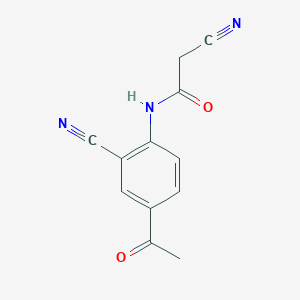
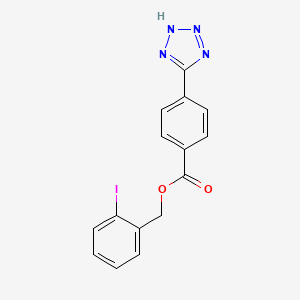
![N-Acetyl-S-[(3S)-1-oxohexan-3-yl]-L-cysteine](/img/structure/B15158908.png)
![Butanoic acid, 4-[[2-oxo-1-(phenylhydrazono)propyl]amino]-](/img/structure/B15158929.png)
![2-Amino-1-[2-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B15158940.png)
![Phenol, 3-[[[5-(4-aminophenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B15158942.png)
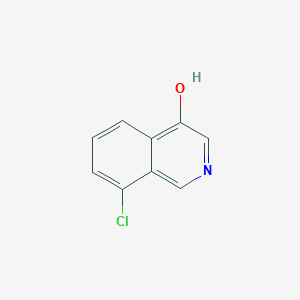
![(2S)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid](/img/structure/B15158955.png)
